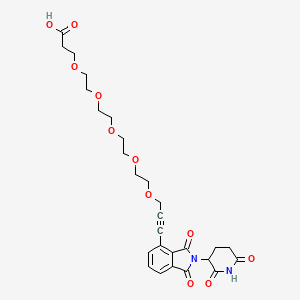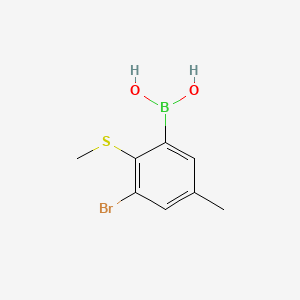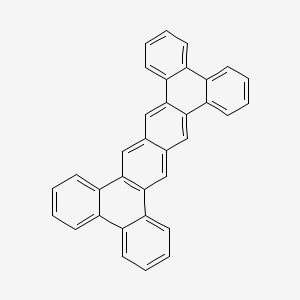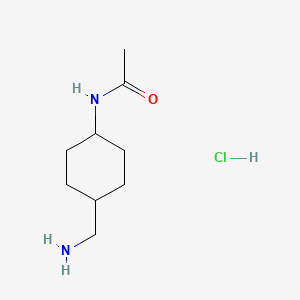![molecular formula C15H10F4O3 B14763016 2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763016.png)
2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound characterized by the presence of a biphenyl structure substituted with a fluoro and a trifluoromethoxy group. The compound also contains an acetic acid moiety, which contributes to its acidic properties. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing character.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Decarboxylation: Removal of the carbon dioxide group under specific conditions.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts.
Amide Formation: Requires amines and coupling agents such as carbodiimides.
Decarboxylation: Often performed under thermal conditions or in the presence of decarboxylation catalysts.
Major Products Formed
Esters: Formed from esterification reactions.
Amides: Result from amide formation reactions.
Hydrocarbons: Produced through decarboxylation reactions.
科学研究应用
2-(4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid serves as a versatile building block in organic synthesis. Researchers use it to introduce the trifluoromethoxy group into various molecules, which can enhance the biological activity and stability of pharmaceuticals. The compound is also used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2-(4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The fluoro group can participate in hydrogen bonding and other electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Fluoro-3-(trifluoromethyl)phenylacetic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)phenylboronic acid: Contains a trifluoromethoxy group but lacks the biphenyl structure and acetic acid moiety.
Uniqueness
2-(4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the combination of its biphenyl structure, fluoro, and trifluoromethoxy groups. This combination imparts distinct electronic and lipophilic properties, making it valuable for various applications in organic synthesis and pharmaceutical development.
属性
分子式 |
C15H10F4O3 |
|---|---|
分子量 |
314.23 g/mol |
IUPAC 名称 |
2-[5-fluoro-2-[3-(trifluoromethoxy)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O3/c16-11-4-5-13(10(6-11)8-14(20)21)9-2-1-3-12(7-9)22-15(17,18)19/h1-7H,8H2,(H,20,21) |
InChI 键 |
MTRUABKPSPHSSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)
![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)
![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
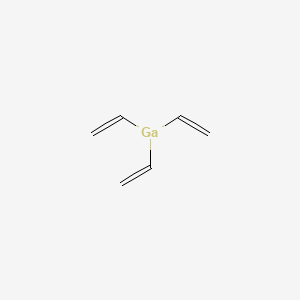

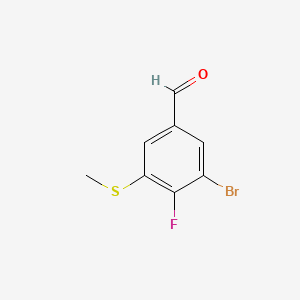
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)
